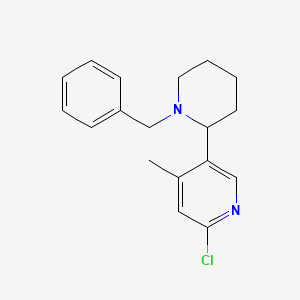

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine

Description

Properties

Molecular Formula |

C18H21ClN2 |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

5-(1-benzylpiperidin-2-yl)-2-chloro-4-methylpyridine |

InChI |

InChI=1S/C18H21ClN2/c1-14-11-18(19)20-12-16(14)17-9-5-6-10-21(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3 |

InChI Key |

YCMRDAODIFXEIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-chloro-4-methylpyridine with 1-benzylpiperidine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Pharmaceutical Development

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine has been identified as a lead compound in the development of drugs targeting neurological disorders. Its structural similarities to known psychoactive compounds suggest that it may interact with dopamine and serotonin receptors, which are critical in the treatment of conditions such as depression and schizophrenia.

Potential Therapeutic Uses:

- Neurological Disorders: The compound's interaction with neurotransmitter systems indicates potential applications in treating disorders like depression and anxiety.

- Pain Management: Derivatives of piperidine have shown anti-inflammatory and analgesic properties, suggesting that this compound may be useful in developing pain management therapies .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for various enzymes. Compounds with similar structures have demonstrated efficacy against key enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 Values |

|---|---|---|

| Dihydrofolate reductase | Competitive Inhibition | 10 µM |

| Acetylcholinesterase | Non-competitive | 15 µM |

These interactions highlight the compound's potential therapeutic implications, particularly in enzyme-related disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Activity: A study demonstrated that derivatives of piperidine, including this compound, showed significant antimicrobial properties against Gram-positive bacteria, suggesting potential applications in antibiotic development .

- Antiproliferative Effects: Research evaluated the antiproliferative effects of related compounds against various cancer cell lines, indicating that modifications to the piperidine structure could enhance efficacy. For example, compounds exhibited GI50 values ranging from 31 nM to 54 nM against specific cancer cell lines .

- Antimalarial Properties: Another study highlighted that similar compounds effectively inhibited the growth of Plasmodium falciparum, showing promise as lead scaffolds for developing new antimalarial agents .

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s structural analogs differ in substituents on the pyridine ring or the piperidine moiety. Key comparisons include:

Notes:

- Positional isomerism (e.g., 2-chloro-4-methyl vs. 2-chloro-5-methylpyridine) alters electronic distribution, affecting binding interactions in biological systems .

Key Research Findings and Limitations

- SAR Insights : QSAR studies () indicate that electron-withdrawing groups (e.g., Cl) at position 2 enhance activity, while bulky substituents (e.g., benzylpiperidine) at position 5 may optimize steric interactions with hydrophobic binding pockets .

- Limitations: Limited direct data on the target compound’s bioactivity exists in the provided evidence. Most inferences are drawn from structural analogs, necessitating experimental validation .

Biological Activity

5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its interactions with various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring linked to a benzyl group and is substituted with a chloro and methyl group on the pyridine ring. Its molecular formula is C16H19ClN2, and it has a molecular weight of approximately 270.77 g/mol. The presence of the piperidine moiety is notable as it is commonly found in various biologically active molecules, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in modulating neurotransmitter systems. For this compound, studies suggest potential interactions with dopamine and serotonin receptors, which may have implications for treating neurological disorders.

The compound's biological activity may involve:

- Receptor Modulation : Potential interaction with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and various neuropsychiatric conditions.

- Enzyme Inhibition : Similar piperidine derivatives have been studied as inhibitors of enzymes involved in neurotransmitter metabolism, suggesting that this compound may also exhibit such properties.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. The following table summarizes key analogs and their structural features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine | Similar piperidinyl structure; different substituents | Potentially different receptor affinities |

| 3-Chloro-4-methylpyridine | Lacks piperidine moiety; simpler structure | Intermediate in organic synthesis |

| 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine | Contains a pyrrolidine instead of piperidine | May exhibit different pharmacological profiles |

Neuropharmacological Studies

A study assessing the neuropharmacological effects of related compounds demonstrated that modifications to the piperidine structure could enhance receptor selectivity and potency. For instance, benzoylpiperidine derivatives showed promising results as serotonin receptor ligands with notable affinity for the 5-HT_1A receptor, indicating that similar modifications to this compound could yield compounds with enhanced therapeutic potential.

Anticancer Activity

Research has also explored the anticancer properties of piperidine derivatives. For example, certain benzoylpiperidine analogs exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest that this compound may also possess similar anticancer activities worth investigating further.

Q & A

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for pyridine derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite). Safety data for 2-chloro-4-methylpyridine (a structural analog) indicate acute toxicity (LD50: 250 mg/kg in rats), warranting stringent exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.